2,6-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
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Overview
Description
2,6-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a chemical compound with the molecular formula C16H11FN2O3. It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures initially and then gradually heated to around 70°C. The product is then purified through crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzamide core.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
2,6-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as PARP enzymes. By inhibiting these enzymes, the compound can interfere with DNA repair processes in cancer cells, leading to cell death. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
- 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzonitrile
Uniqueness
Compared to similar compounds, 2,6-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide exhibits unique properties due to the presence of two fluorine atoms, which can enhance its binding affinity and specificity towards molecular targets. This makes it particularly effective in its role as an intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C16H11F2N3O2 |
---|---|
Molecular Weight |
315.27 g/mol |
IUPAC Name |
2,6-difluoro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C16H11F2N3O2/c17-11-6-3-7-12(18)14(11)16(23)19-8-13-9-4-1-2-5-10(9)15(22)21-20-13/h1-7H,8H2,(H,19,23)(H,21,22) |
InChI Key |
IEGRTMFXIBADFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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